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molecular formula C8H9BrO B1282095 (5-Bromo-2-methylphenyl)methanol CAS No. 258886-04-3

(5-Bromo-2-methylphenyl)methanol

Cat. No. B1282095
M. Wt: 201.06 g/mol
InChI Key: CXASFBKJNJSOAI-UHFFFAOYSA-N
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Patent
US06762197B2

Procedure details

161.2 g (810 mmol) of 5-bromo-2-methylbenzaldehyde was dissolved in 1.5 L of tetrahydrofuran and 150 ml of water, and to the resulted solution was dropped, at 15 to 20° C., a solution prepared by dissolving 10.0 g (264 mmol) of sodium boron hydride in 100 ml of a 0.1 wt % sodium hydroxide aqueous solution. After completion of dropping, the mixture was stirred at 15 to 20° C. for 4 hours. To the reaction solution was dropped 12.0 g of glacial acetic acid at 20° C. or lower, then, this was poured into ice water. The reaction solution was extracted with t-butyl methyl ether, the organic layer was washed with water, further washed twice with a saturated sodium bicarbonate solution, then, washed with saturated saline, and dried over anhydrous magnesium sulfate, then, concentrated to obtain 168 g of 5-bromo-2-methylbenzyl alcohol.
Quantity
161.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].B.[Na].C(O)(=O)C>O1CCCC1.O.[OH-].[Na+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:10])=[C:6]([CH:9]=1)[CH2:7][OH:8] |f:1.2,6.7,^1:11|

Inputs

Step One
Name
Quantity
161.2 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)C
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 15 to 20° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution prepared
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with t-butyl methyl ether
WASH
Type
WASH
Details
the organic layer was washed with water
WASH
Type
WASH
Details
further washed twice with a saturated sodium bicarbonate solution
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=C(CO)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 168 g
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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